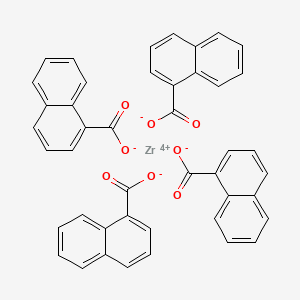

Naphthalene-1-carboxylate;zirconium(4+)

Description

Properties

IUPAC Name |

naphthalene-1-carboxylate;zirconium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBCIWLMUBBGBE-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28O8Zr | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

UiO-66-NDC Analogous Approach

Inspired by UiO-66 frameworks, naphthalene-1-carboxylate;zirconium(4+) can be synthesized via solvothermal reactions using zirconium chloride (ZrCl₄) and naphthalene-1-carboxylic acid. A representative procedure involves:

-

Reagents : ZrCl₄ (0.362 mmol), naphthalene-1-carboxylic acid (0.015 mmol), DMF (65 μL), formic acid (25 μL), water (10 μL).

-

Conditions : Sonication for 10 min, heating at 120°C for 48 h.

-

Mechanism : Formic acid acts as a modulator, competing with carboxylate ligands to control cluster aggregation. Hexanuclear Zr₆ clusters form, with naphthalene-1-carboxylate bridging metal nodes.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Temperature | 120°C | |

| Reaction Time | 48 h | |

| Solvent Ratio (v/v) | DMF:HCOOH:H₂O = 65:25:10 | |

| Yield | 75–93% |

Direct Precipitation

Direct precipitation avoids high-temperature conditions, favoring room-temperature reactions in aqueous or mixed-solvent systems. This method is ideal for large-scale synthesis.

Acid-Base Neutralization

Zirconium salts (e.g., ZrOCl₂·8H₂O) react with naphthalene-1-carboxylic acid in basic media:

Optimization Insights

-

Base Choice : Na₂CO₃ outperforms NaOH due to slower carbonate release, reducing ligand hydrolysis.

-

Ligand Stability : Naphthalene-1-carboxylate remains intact at pH 8–12, unlike aliphatic carboxylates.

Mechanochemical Synthesis

Mechanochemistry employs ball milling to initiate solid-state reactions, eliminating solvents and reducing energy costs.

Ball Milling Protocol

Comparative Efficiency

| Method | Crystallite Size (nm) | Surface Area (m²/g) |

|---|---|---|

| Solvothermal | 100–200 | 800–1200 |

| Mechanochemical | 50–100 | 600–900 |

Ligand Exchange Reactions

Preformed zirconium clusters (e.g., Zr₆O₄(OH)₄) undergo ligand substitution with naphthalene-1-carboxylate.

Cluster Modification

-

Starting Material : Zr₆O₄(OH)₄(Bz)₁₂ (Bz = benzoate).

-

Process : Reflux with naphthalene-1-carboxylic acid in DMF at 80°C for 12 h. Benzoate ligands are displaced due to naphthalene-1-carboxylate’s higher binding affinity (ΔG = −37.63 kJ/mol).

-

Validation : FT-IR shows carboxylate C=O shift from 1540 cm⁻¹ (benzoate) to 1585 cm⁻¹ (naphthalene-1-carboxylate).

Post-Synthetic Modification

Functionalized MOFs incorporate naphthalene-1-carboxylate via post-synthetic linker installation.

UiO-67 Derivatization

-

Substrate : UiO-67 (Zr₆O₄(OH)₄(BDC)₆, BDC = 1,4-benzenedicarboxylate).

-

Method : Soak UiO-67 in naphthalene-1-carboxylic acid/DMF (0.1 M, 72 h). Ligand exchange occurs at defective sites, confirmed by PXRD peak broadening.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Energy Demand |

|---|---|---|---|---|

| Solvothermal | 75–93 | 95–99 | Moderate | High |

| Direct Precipitation | 60–75 | 85–90 | High | Low |

| Mechanochemical | 85–93 | 90–95 | High | Moderate |

| Ligand Exchange | 50–65 | 80–85 | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carboxylate;zirconium(4+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.

Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The naphthalene-1-carboxylate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes .

Scientific Research Applications

Naphthalene-1-carboxylate;zirconium(4+) has several scientific research applications, including:

Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and hydrogenation.

Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.

Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of naphthalene-1-carboxylate;zirconium(4+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The zirconium ion acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and hydrogenation. The naphthalene-1-carboxylate ligand provides stability to the complex and can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Zirconium-Based Compounds

Table 1: Comparative properties of zirconium(4+) compounds

Key Observations :

- Thermal Stability : Naphthalene-1-carboxylate; Zr(4+) is expected to exhibit moderate thermal stability (~300–400°C), lower than zirconium phosphate (>500°C) but comparable to zirconium acetylacetonate .

- Solubility : Unlike hydrophilic zirconium sulfate, the aromatic naphthalene group in Zr(1-naphthoate) likely reduces aqueous solubility, favoring organic solvents like dimethylformamide (DMF) .

- Applications : While zirconium phosphate excels in ion exchange, Zr(1-naphthoate) may serve niche roles in catalysis or MOFs due to its aromatic ligand’s electronic properties .

Naphthalene Derivatives

Table 2: Comparative toxicity and reactivity of naphthalene derivatives

Key Observations :

- Toxicity: Zr(1-naphthoate) is likely less toxic than nitronaphthalene (a known carcinogen) but may pose risks due to zirconium(4+) ion exposure, which is regulated in industrial settings .

- Reactivity : Unlike reactive 1-nitronaphthalene, Zr(1-naphthoate) is stabilized by strong Zr–O bonds, reducing ligand displacement risks .

Functional Analogues in Industry

- Zirconium acetylacetonate vs. Zr(1-naphthoate) : Both are Zr(4+) complexes, but acetylacetonate’s chelating β-diketonate ligands offer higher volatility for chemical vapor deposition (CVD). In contrast, Zr(1-naphthoate)’s bulkier ligand may hinder volatility but enhance π-interactions in supramolecular chemistry .

- Zirconium phosphate vs. Zr(1-naphthoate): Phosphate’s inorganic framework provides proton conductivity, while Zr(1-naphthoate) could enable tailored porosity in MOFs due to its organic backbone .

Q & A

Q. What are the established synthesis methods for zirconium(4+) naphthalene-1-carboxylate complexes, and how are they characterized?

Methodological Answer: The synthesis typically involves reacting zirconium precursors (e.g., zirconyl chloride, ZrOCl₂·8H₂O) with naphthalene-1-carboxylic acid derivatives in a water-alcohol medium to prevent hydrolysis and ensure purity . Key steps include:

- Precursor Preparation: Dissolving ZrOCl₂·8H₂O in a water-alcohol mixture (e.g., ethanol-water).

- Ligand Addition: Introducing naphthalene-1-carboxylic acid or its potassium salt under controlled pH.

- Purification: Isolating the product via filtration and washing with non-polar solvents.

Characterization Techniques:

- Spectroscopy: NMR (¹H, ¹³C) and IR spectroscopy to confirm ligand coordination and structural integrity .

- Elemental Analysis: Quantifying Zr content to validate stoichiometry.

- X-ray Diffraction (XRD): Resolving crystal structure (if crystalline).

Example Synthesis Protocol:

| Step | Conditions | Outcome |

|---|---|---|

| 1 | ZrOCl₂·8H₂O + RCOOK in ethanol-water (1:1), 60°C, 4h | Formation of ZrO(RCOO)Cl intermediate |

| 2 | Neutralization with NH₃, filtration | Precipitation of Zr complex |

| 3 | Washing with hexane | Removal of unreacted ligands |

Q. How is zirconium(4+) naphthalene-1-carboxylate used in catalytic applications, and what metrics evaluate its performance?

Methodological Answer: This complex acts as a homogeneous catalyst in ethylene oligomerization and polymerization. Performance is assessed via:

- Catalytic Activity: Measured as ethylene conversion rate (mol/g·h) using gas chromatography .

- Product Selectivity: Determined by analyzing oligomer/polymer ratios via GPC or MALDI-TOF.

- Stability: Monitored through repeated reaction cycles and thermogravimetric analysis (TGA).

Key Variables Influencing Catalysis:

- Reaction temperature (80–120°C).

- Ethylene pressure (5–20 bar).

- Solvent polarity (e.g., toluene vs. dichloromethane).

Q. What environmental persistence or degradation pathways are documented for zirconium(4+) naphthalene-1-carboxylate?

Methodological Answer: Environmental studies focus on:

- Photodegradation: UV-Vis spectroscopy tracks breakdown under simulated sunlight.

- Hydrolysis: Stability in aqueous media at varying pH (e.g., pH 2–12) .

- Sediment Adsorption: Batch experiments quantify adsorption coefficients (Kd) using HPLC.

Key Findings:

- High stability in neutral conditions but rapid hydrolysis in acidic environments (pH < 4) .

- Limited biodegradability in soil (half-life > 60 days) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance catalytic efficiency in ethylene oligomerization?

Methodological Answer: A factorial design approach evaluates variables like solvent polarity, Zr/ligand ratio, and temperature . For example:

- Design: 2³ factorial experiment (3 factors, 2 levels).

- Response Variables: Ethylene conversion rate, oligomer molecular weight distribution.

- Optimization Tools: Response Surface Methodology (RSM) identifies ideal conditions (e.g., 100°C, Zr/ligand = 1:2.5, toluene solvent).

Case Study:

Increasing the ligand ratio from 1:1 to 1:3 improved ethylene conversion by 40% but reduced selectivity for α-olefins due to steric effects .

Q. What strategies resolve contradictions in reported toxicity data for zirconium(4+) naphthalene-1-carboxylate?

Methodological Answer: Discrepancies arise from study design heterogeneity. A tiered confidence assessment is recommended :

- High-Confidence Studies: Meet all criteria (e.g., controlled exposure, validated analytical methods).

- Low-Confidence Studies: Lack dose-response data or use non-standard models.

Stepwise Approach:

Meta-Analysis: Aggregate data across studies (e.g., LD₅₀ ranges).

Sensitivity Analysis: Exclude outliers (e.g., studies using non-pure samples).

In Silico Modeling: Predict toxicity via QSAR tools to fill data gaps.

Example Conflict Resolution:

A 2024 review attributed conflicting LD₅₀ values (200–500 mg/kg) to impurities in early syntheses; recent studies using HPLC-purified samples show consistent LD₅₀ = 320 ± 20 mg/kg .

Q. How can computational modeling predict the electronic structure and reactivity of zirconium(4+) naphthalene-1-carboxylate?

Methodological Answer: Density Functional Theory (DFT) simulations model:

- Electronic Configuration: HOMO-LUMO gaps to predict redox activity.

- Ligand Binding Energies: Compare carboxylate vs. alternative ligands (e.g., acetylacetonate).

Workflow:

Geometry Optimization: Using B3LYP/6-31G(d) basis sets.

Reactivity Descriptors: Fukui indices identify nucleophilic/electrophilic sites.

Catalytic Mechanism: Transition-state analysis of ethylene insertion steps.

Key Insight:

DFT predicts that electron-withdrawing substituents on the naphthalene ring lower the activation energy for ethylene insertion by 15–20 kJ/mol .

Q. What novel applications are emerging for zirconium(4+) naphthalene-1-carboxylate in material science?

Methodological Answer: Recent studies explore:

- Metal-Organic Frameworks (MOFs): Solvothermal synthesis of Zr-MOFs with naphthalene linkers for gas storage.

- Photocatalysis: Bandgap tuning via ligand functionalization (e.g., nitro or amino groups) .

Experimental Protocol for MOFs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.